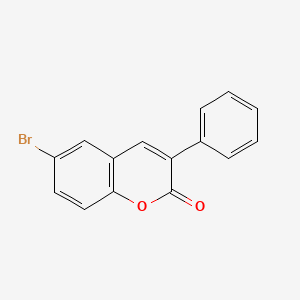

6-bromo-3-phenyl-2H-chromen-2-one

Overview

Description

6-bromo-3-phenyl-2H-chromen-2-one is a useful research compound. Its molecular formula is C15H9BrO2 and its molecular weight is 301.13 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 299.97859 g/mol and the complexity rating of the compound is 358. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

6-Bromo-3-phenyl-2H-chromen-2-one and its derivatives demonstrate significant potential in antibacterial applications. Abdel-Aziem et al. (2021) explored the antibacterial efficacy of various compounds derived from 6-bromo-3-(2-bromoacetyl)-2H-chromen-2-one. They found that some compounds exhibited strong inhibition against Gram-positive bacteria like Enterococcus faecalis, and Gram-negative bacteria such as Pseudomonas aeruginosa (Abdel-Aziem, Baaiu, & El-Sawy, 2021).

Synthesis of Nitrogen Heterocycles

Skripskaya et al. (2013) discussed the synthesis of nitrogen heterocycles using 3-(4-Acetyl[phenyl)-2H-chromen-2-one, a related compound. Their work indicates the potential of these compounds in synthesizing a wide range of heterocyclic compounds with potential applications in various fields (Skripskaya, Feilo, Neshchadin, Elenich, Lytvyn, Obushak, & Yagodinets, 2013).

Potential Anticancer Agents

Ambati et al. (2017) synthesized derivatives of 3-(4-phenylisothiazol-5-yl)-2H-chromen-2-one, showing moderate cytotoxic activity against various cancer cell lines. This research suggests the potential of these compounds as anticancer agents (Ambati, Gudala, Sharma, Penta, Reddy, Bomma, Janapala, & Pola, 2017).

Synthesis of Pyrimidine Derivatives

Chaudhary et al. (2012) explored the synthesis of pyrimidine derivatives from 6-bromo-3-(2-morpholino methyl amino)-6-substituted phenyl pyrimidine-4-yl-2H-chromone-2-one. This research demonstrates the diverse synthetic applications of these compounds (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).

Photophysical and Computational Studies

Kumbar et al. (2018) studied novel coumarin-based organic dyes for their photophysical properties, providing insights into the potential use of these compounds in photonic and electronic devices (Kumbar, Sannaikar, Shaikh, Kamble, Wari, Inamdar, Qiao, Revanna, Madegowda, Dasappa, & Kamble, 2018).

Mechanism of Action

Target of Action

CBDivE_007940, also known as Cannabidivarin (CBDV), is a non-psychoactive cannabinoid found within Medical Cannabis . It primarily targets the transient receptor potential cation channel subfamily V member 1 (TRPV1), also known as the capsaicin receptor . This receptor is part of a large family of ion channels that are involved in the onset and progression of several types of epilepsy .

Mode of Action

CBDV interacts with its target, the TRPV1 receptor, by dose-dependently activating and then desensitizing it . This desensitization of the ion channels is a potential mechanism by which CBDV causes a reduction of neuronal hyperexcitability that contributes to epileptic activity and seizures .

Biochemical Pathways

CBDV also inhibits the activity of diacylglycerol (DAG) lipase-α, the primary enzyme responsible for the synthesis of the endocannabinoid, 2-arachidonoylglycerol (2-AG) .

Result of Action

The primary result of CBDV’s action is a reduction in neuronal hyperexcitability, which can help control epileptic activity and seizures . CBDV is being actively developed by GW Pharmaceuticals as it has shown the ability to treat seizures in pre-clinical models of epilepsy .

Biochemical Analysis

Biochemical Properties

6-bromo-3-phenyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, affecting the metabolic pathways of other substances. Additionally, this compound has been found to bind to certain proteins, altering their conformation and function, which can have downstream effects on cellular processes .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis. This compound also affects the expression of genes involved in cell growth and survival, thereby altering the cellular metabolism and reducing the viability of cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation. For instance, it can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription. This inhibition results in the accumulation of DNA damage and ultimately induces cell death. Additionally, this compound can modulate the expression of genes involved in oxidative stress response, further contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time when exposed to light or high temperatures. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and therapeutic effects, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome. At excessively high doses, this compound can cause toxicity, including liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s bioavailability and activity. Additionally, this compound can influence metabolic flux and alter the levels of certain metabolites, impacting overall cellular metabolism .

Properties

IUPAC Name |

6-bromo-3-phenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9BrO2/c16-12-6-7-14-11(8-12)9-13(15(17)18-14)10-4-2-1-3-5-10/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDRDLGIASLNEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((3R*,4S*)-1-{5-[(methylthio)methyl]-2-furoyl}-4-morpholin-4-ylpiperidin-3-yl)propan-1-ol](/img/structure/B5624395.png)

![(4S)-N-ethyl-4-{[(1-ethyl-1H-pyrazol-4-yl)carbonyl]amino}-1-(3-thienylmethyl)-L-prolinamide](/img/structure/B5624400.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylacetamide](/img/structure/B5624405.png)

![9-allyl-4-[(5-hydroxy-2-pyrazinyl)carbonyl]-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B5624414.png)

![1-ethyl-6-oxo-N-{2-[2-(3-pyridinyl)-1,3-thiazol-4-yl]ethyl}-3-piperidinecarboxamide](/img/structure/B5624426.png)

![6-(methoxymethyl)-N-{[1-(methoxymethyl)cyclopentyl]methyl}pyrimidin-4-amine](/img/structure/B5624437.png)

![1'-[(3,5-dimethylisoxazol-4-yl)carbonyl]-5-isobutyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5624450.png)

![4-{(3R*,4R*)-3-(hydroxymethyl)-4-[(4-methylpiperazin-1-yl)methyl]pyrrolidin-1-yl}-4-oxo-1-phenylbutan-1-one](/img/structure/B5624462.png)

![N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-5-oxo-1-(2-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5624470.png)

![5-[(2,2-diethyl-4-morpholinyl)carbonyl]-1-(2-fluorobenzyl)-2-piperidinone](/img/structure/B5624485.png)

![1-acetyl-N-[(5-benzyl-1,2,4-oxadiazol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5624486.png)